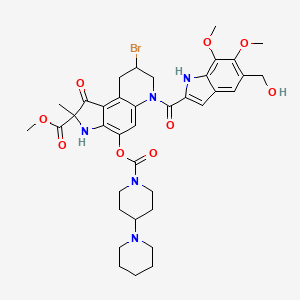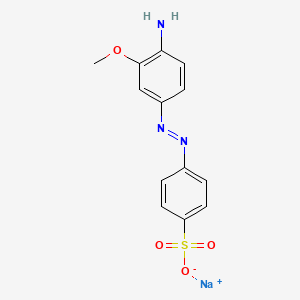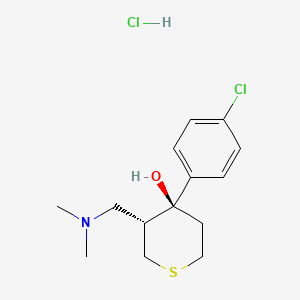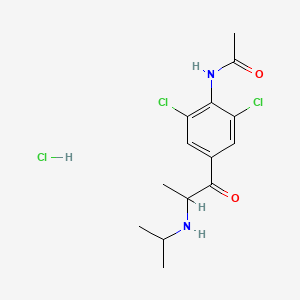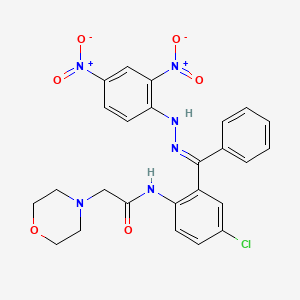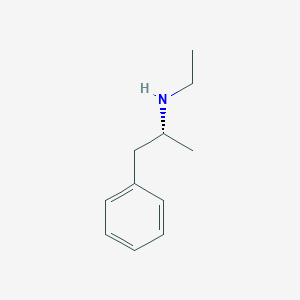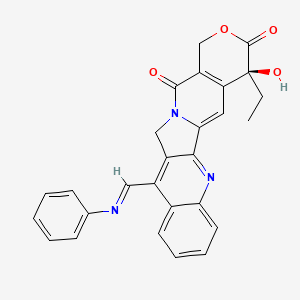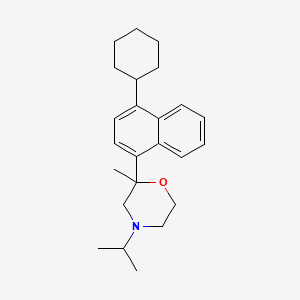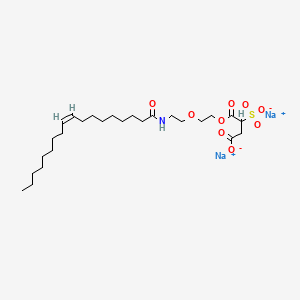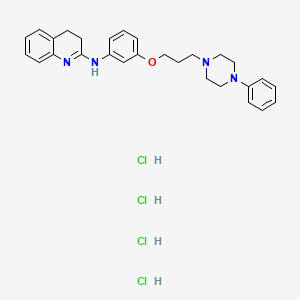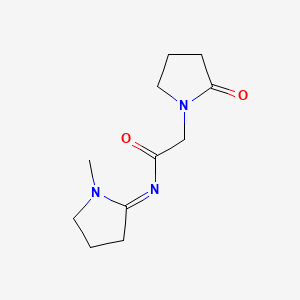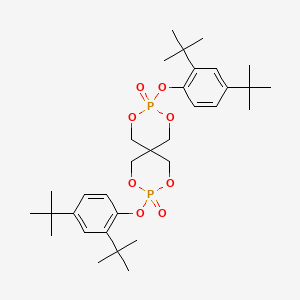
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate is a chemical compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers. The compound is characterized by its molecular formula C33H50O6P2 and is often utilized to prevent the degradation of materials by inhibiting oxidation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate typically involves the reaction of 2,4-di-tert-butylphenol with pentaerythritol and phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding phosphates.
Substitution: It can participate in substitution reactions where the phenolic groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from these reactions include tris(2,4-di-tert-butylphenyl) phosphate and other substituted derivatives, which retain the antioxidant properties of the parent compound .
Scientific Research Applications
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant effect of Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate is primarily due to its ability to scavenge free radicals and inhibit oxidative chain reactions. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing further oxidative damage. This mechanism involves the stabilization of the radical intermediates formed during the process .
Comparison with Similar Compounds
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphate: Another antioxidant compound with similar properties but different molecular structure.
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite: A closely related compound with similar antioxidant effects but different reactivity.
Uniqueness
Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate is unique due to its high thermal stability and effectiveness as an antioxidant in various industrial applications. Its ability to prevent oxidative degradation in polymers makes it a valuable additive in the production of durable materials .
Properties
CAS No. |
97994-11-1 |
|---|---|
Molecular Formula |
C33H50O8P2 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
3,9-bis(2,4-ditert-butylphenoxy)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C33H50O8P2/c1-29(2,3)23-13-15-27(25(17-23)31(7,8)9)40-42(34)36-19-33(20-37-42)21-38-43(35,39-22-33)41-28-16-14-24(30(4,5)6)18-26(28)32(10,11)12/h13-18H,19-22H2,1-12H3 |
InChI Key |
UUGYQSGVIHEBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP2(=O)OCC3(CO2)COP(=O)(OC3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


